Cas no 56136-82-4 (4-Bromo-N-ethyl-2-nitroaniline)

4-Bromo-N-ethyl-2-nitroaniline is a halogenated nitroaniline derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—a bromo substituent at the 4-position, an ethylamino group, and a nitro group at the 2-position—make it a versatile building block for further functionalization. The compound exhibits high reactivity in electrophilic aromatic substitution and coupling reactions, facilitating the synthesis of complex aromatic systems. Its stability under standard conditions ensures reliable handling and storage. The presence of both electron-withdrawing (nitro) and electron-donating (ethylamino) groups allows for tailored reactivity in synthetic pathways, making it valuable for research and industrial applications.
4-Bromo-N-ethyl-2-nitroaniline structure
56136-82-4 structure
Product Name:4-Bromo-N-ethyl-2-nitroaniline
CAS No:56136-82-4
MF:C8H9BrN2O2
MW:245.073261022568
MDL:MFCD00768959
CID:856862
PubChem ID:24902948
Update Time:2025-10-19

4-Bromo-N-ethyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-ethyl-2-nitroaniline
    • DB-120547
    • DTXSID60647930
    • BS-28567
    • BUTTPARK 45\\01-52
    • AKOS008958696
    • SB37676
    • CS-0453766
    • SCHEMBL594213
    • MFCD00768959
    • (4-Bromo-2-nitro-phenyl)-ethyl-amine
    • EN300-167131
    • 56136-82-4
    • MDL: MFCD00768959
    • Inchi: 1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
    • InChI Key: VRIRIGHMWUIJSH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])NCC

Computed Properties

  • Exact Mass: 243.98500
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 57.85000
  • LogP: 3.38530

4-Bromo-N-ethyl-2-nitroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Bromo-N-ethyl-2-nitroaniline Pricemore >>

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abcr
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abcr
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abcr
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4-Bromo-N-ethyl-2-nitroaniline Production Method

4-Bromo-N-ethyl-2-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56136-82-4)4-Bromo-N-ethyl-2-nitroaniline
Order Number:A870007
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):630.0/180.0
Email:sales@amadischem.com

4-Bromo-N-ethyl-2-nitroaniline Related Literature

Additional information on 4-Bromo-N-ethyl-2-nitroaniline

Professional Introduction to 4-Bromo-N-ethyl-2-nitroaniline (CAS No. 56136-82-4)

4-Bromo-N-ethyl-2-nitroaniline, with the chemical identifier CAS No. 56136-82-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, characterized by its molecular structure containing both bromine and nitro substituents, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in medicinal chemistry.

The molecular structure of 4-Bromo-N-ethyl-2-nitroaniline consists of an aniline core modified with a bromine atom at the 4-position and an ethyl group at the N-position, further functionalized by a nitro group at the 2-position. This specific arrangement of substituents imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the compound has been extensively studied for its utility in the development of novel pharmaceutical agents. The presence of both bromine and nitro groups provides multiple sites for further chemical modification, enabling chemists to tailor the compound for specific biological activities. For instance, the bromine atom can be readily engaged in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

The nitro group, while traditionally known for its role as a strong electrophile in organic synthesis, also serves as a versatile handle for further functionalization. Reduction of the nitro group to an amine can yield derivatives that exhibit different pharmacological properties. This dual functionality makes 4-Bromo-N-ethyl-2-nitroaniline a cornerstone in the synthesis of heterocyclic compounds, which are prevalent in modern drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of arylamine derivatives in addressing various therapeutic challenges. The structural motif present in 4-Bromo-N-ethyl-2-nitroaniline is closely related to several known pharmacophores that interact with biological targets such as enzymes and receptors. Researchers have leveraged this compound to develop inhibitors targeting diseases ranging from cancer to infectious disorders.

One particularly notable area of research involves the use of 4-Bromo-N-ethyl-2-nitroaniline as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By modifying the structure of 4-Bromo-N-ethyl-2-nitroaniline, scientists have been able to create novel inhibitors that selectively target specific kinases, thereby minimizing side effects and improving therapeutic outcomes.

The compound's reactivity also extends to its potential applications in materials science. The ability to functionalize both bromine and nitro groups allows for the creation of polymers and advanced materials with tailored properties. These materials could find applications in electronics, coatings, and other high-tech industries where precise control over molecular structure is essential.

In conclusion, 4-Bromo-N-ethyl-2-nitroaniline (CAS No. 56136-82-4) stands out as a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic pathways, making it an indispensable tool for researchers aiming to develop innovative solutions to complex scientific challenges. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56136-82-4)4-Bromo-N-ethyl-2-nitroaniline
A870007
Purity:99%/99%
Quantity:25g/5g
Price ($):630.0/180.0
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